molecular formula C13H17NOS B1375110 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one CAS No. 1341744-41-9

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1375110
CAS No.: 1341744-41-9
M. Wt: 235.35 g/mol
InChI Key: XFXRRBJJOINGEL-UHFFFAOYSA-N
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Description

9-(Thiophen-2-ylmethyl)-9-azabicyclo[331]nonan-3-one is a bicyclic compound that features a thiophene ring attached to a nitrogen-containing bicyclo[331]nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[33One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The thiophene ring can then be introduced through a substitution reaction, where a suitable thiophene derivative is reacted with the bicyclic intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the radical C-carbonylation step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bicyclic structure can provide a rigid framework that enhances binding affinity. The compound may also interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A simpler bicyclic structure without the thiophene ring.

    Bicyclo[3.3.1]nonan-9-one: Similar to the target compound but lacks the thiophene moiety.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Contains additional nitrogen atoms in the bicyclic structure.

    3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar to the previous compound but with a carbonyl group at the 9-position.

Uniqueness

The presence of the thiophene ring in 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one imparts unique electronic properties and potential for diverse chemical reactivity. This makes it distinct from other bicyclic compounds and enhances its utility in various applications.

Properties

IUPAC Name

9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-12-7-10-3-1-4-11(8-12)14(10)9-13-5-2-6-16-13/h2,5-6,10-11H,1,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXRRBJJOINGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one

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